molecular formula C8H6BrN3 B3302711 6-Bromophthalazin-1-amine CAS No. 918811-38-8

6-Bromophthalazin-1-amine

Cat. No.: B3302711
CAS No.: 918811-38-8
M. Wt: 224.06 g/mol
InChI Key: SXMUAARRELQZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Phthalazine (B143731) Scaffold in Heterocyclic Chemistry

The phthalazine scaffold, also known as benzo[d]pyridazine or 2,3-diazanaphthalene, is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. researchgate.net This core structure is a key component in numerous bioactive molecules and therapeutic drugs. nih.govresearchgate.net The presence of two adjacent nitrogen atoms, a feature not commonly found in natural products, imparts unique chemical properties to the phthalazine ring system. researchgate.net This structural feature makes phthalazine derivatives attractive for the design and development of new drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. sci-hub.senih.gov

Overview of Recent Advances in Phthalazine-Based Research

Recent research on phthalazine derivatives has focused on the development of novel synthetic methodologies and the exploration of their therapeutic potential. nih.gov Scientists have made significant strides in creating new phthalazine-based compounds through innovative techniques like multicomponent reactions and transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These advancements have enabled the synthesis of a diverse library of phthalazine derivatives with varied substituents, allowing for detailed structure-activity relationship (SAR) studies. nih.gov A key area of interest is the development of phthalazine-based inhibitors of various enzymes and receptors implicated in diseases such as cancer. ekb.egnih.gov For instance, certain phthalazine derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. ekb.egrsc.org

Scope and Research Objectives for 6-Bromophthalazin-1-amine Studies

This compound is a specific derivative of phthalazine that serves as a valuable building block in organic synthesis and medicinal chemistry. The primary research objectives for studying this compound include:

Developing efficient synthetic routes: A key goal is to devise practical and high-yielding methods for the synthesis of this compound and its derivatives.

Investigating its chemical reactivity: Understanding the reactivity of the bromine and amine functionalities on the phthalazine core is crucial for its application as a synthetic intermediate.

Exploring its potential in medicinal chemistry: Researchers are interested in synthesizing novel compounds derived from this compound and evaluating their biological activities against various therapeutic targets. For example, it has been used in the discovery of protozoan parasite growth inhibitors. acs.orgnih.gov

Chemical and Physical Properties of this compound

The properties of this compound are crucial for its handling, characterization, and application in chemical synthesis.

PropertyValue
CAS Number 918811-38-8
Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
Appearance Solid
SMILES Code NC1=NN=CC2=C1C=CC(Br)=C2
InChI Key Not available

Table 1: Chemical and Physical Properties of this compound. Data sourced from bldpharm.com.

Synthesis and Reaction Mechanisms

The synthesis of this compound and its derivatives often involves multi-step sequences. A common precursor is 6-bromophthalazin-1(2H)-one. nih.gov The synthesis of related 4-aminophthalazin-1(2H)-ones has been achieved through methods like palladium or copper-catalyzed coupling of bromolactams with amines. researchgate.net

The chemical reactivity of this compound is largely dictated by the presence of the bromine atom and the amine group. The bromine atom can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 6-position. The amine group is nucleophilic and can undergo reactions like acylation and alkylation. mnstate.edu These reactions are fundamental to the diversification of the this compound scaffold for the synthesis of new chemical entities.

The synthesis of related aminophthalazines has been explored through various routes. For instance, the amination of dihalogenated heterocycles like phthalazines can be achieved using an amine in a suitable solvent like toluene. acs.org Reductive amination of aldehydes and ketones is another common method for synthesizing amines. libretexts.org

Applications in Organic Synthesis and Medicinal Chemistry

The versatile chemical nature of this compound makes it a valuable intermediate in both organic synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromophthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMUAARRELQZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733171
Record name 6-Bromophthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918811-38-8
Record name 6-Bromo-1-phthalazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918811-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromophthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromophthalazin 1 Amine and Precursors

Strategies for Phthalazine (B143731) Ring System Construction

The formation of the phthalazine ring is the initial and crucial phase in the synthesis of 6-Bromophthalazin-1-amine. This bicyclic heteroaromatic system can be constructed through various synthetic strategies, ranging from traditional cyclization reactions to contemporary catalytic methods.

Classical Cyclization Approaches to Phthalazinones

Historically, the synthesis of the phthalazinone core has relied on well-established cyclization reactions. A prevalent method involves the condensation of hydrazine or its derivatives with ortho-disubstituted benzene (B151609) precursors.

One of the most common approaches is the reaction of phthalic anhydrides with hydrazine hydrate. longdom.org This reaction proceeds to form the phthalazinone ring system. Similarly, 2-acylbenzoic acids can be cyclized with hydrazines to yield 4-substituted phthalazin-1-ones. longdom.org Another classical route utilizes the reaction of phthalaldehydic acid with substituted phenyl hydrazines, often in the presence of an acid catalyst like oxalic acid, to produce 2-(substituted phenyl) phthalazin-1(2H)-ones. researchgate.net These methods, while effective, sometimes require harsh reaction conditions.

Starting MaterialReagentProductReference
Phthalic AnhydrideHydrazine HydratePhthalazinone longdom.org
2-Acylbenzoic AcidHydrazine4-Substituted Phthalazin-1-one longdom.org
Phthalaldehydic AcidPhenyl Hydrazine2-Phenylphthalazin-1(2H)-one researchgate.net

Modern Catalytic Methods for Phthalazine Core Formation

Recent advancements in organic synthesis have introduced more sophisticated and efficient catalytic methods for constructing the phthalazine core. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium-catalyzed reactions have emerged as a powerful tool in this domain. For instance, the carbonylation of o-bromobenzaldehyde with phenylhydrazine, utilizing a molybdenum carbonyl complex as the carbonyl source and a palladium acetate catalyst, provides a route to phthalazine derivatives. researchgate.net Furthermore, iridium(III)-catalyzed C-H activation and cyclization of N-arylphthalazinones with α-diazotized Meldrum's acid represents a highly efficient method for creating complex tetracyclic phthalazine derivatives. researchgate.net Anion-binding catalysis has also been employed for the asymmetric dearomatization of phthalazines, leading to the synthesis of chiral 1,2-dihydrophthalazines. nih.gov

Bromination Strategies for Selective Functionalization

Once the phthalazine or phthalazinone core is established, the next critical step is the introduction of a bromine atom at the desired position. Selective bromination is key to ensuring the correct regiochemistry for the final product.

Regioselective Bromination of Phthalazinone Precursors

The direct bromination of the phthalazinone ring system requires careful control to achieve the desired regioselectivity. The use of specific brominating agents and reaction conditions can direct the bromine to the C6 position.

A common method for the regioselective bromination of phthalazin-1(2H)-one involves the use of potassium tribromide. nih.gov Another effective reagent is benzyltrimethylammonium tribromide (BTMA-Br3), which has been shown to regioselectively brominate phthalazin-1(2H)-ones. nih.gov These methods provide a direct route to 4-bromophthalazin-1(2H)-one, a key intermediate.

SubstrateBrominating AgentProductReference
Phthalazin-1(2H)-onePotassium Tribromide4-Bromophthalazin-1(2H)-one nih.gov
Phthalazin-1(2H)-oneBenzyltrimethylammonium tribromide4-Bromophthalazin-1(2H)-one nih.gov

Benzylic Bromination Techniques

In some synthetic strategies, bromination may occur at a benzylic position of a precursor molecule before the formation of the phthalazine ring. N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination, often in the presence of a radical initiator like dibenzoyl peroxide. nih.govchemistrysteps.com This reaction proceeds via a free radical mechanism, where a bromine radical abstracts a benzylic hydrogen, leading to the formation of a resonance-stabilized benzylic radical that then reacts with bromine. chemistrysteps.com

Conversion Pathways to this compound

The final stage of the synthesis involves the conversion of a brominated phthalazinone intermediate into the target this compound. This transformation typically involves the introduction of an amino group.

A common pathway involves the initial synthesis of 4-bromophthalazin-1(2H)-one. nih.gov The nitrogen of the phthalazinone ring is often protected, for instance by alkylation, before proceeding with the amination step. nih.gov The protected 4-bromophthalazinone can then undergo a palladium-catalyzed amination reaction with various amines to introduce the amino group at the C4 position. nih.govresearchgate.net Subsequent deprotection and potential rearrangement or further functionalization would lead to the final this compound.

Another approach involves the synthesis of 1-chlorophthalazine derivatives, which can then react with nucleophiles like p-phenylenediamine to introduce an amino group. nih.gov These methods highlight the importance of halo-substituted phthalazine intermediates in the synthesis of amino-functionalized derivatives.

Amination Reactions of Halogenated Phthalazines

A primary and direct method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a phthalazine precursor. Typically, a compound such as 1-chloro-6-bromophthalazine serves as the starting material. This di-halogenated phthalazine undergoes a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 1-position is displaced by an amino group.

The reaction is generally carried out using a source of ammonia (B1221849), such as ammonium (B1175870) hydroxide or ammonia gas dissolved in a suitable solvent. The greater reactivity of the chlorine atom at the C1 position compared to the bromine atom at the C6 position allows for selective amination, yielding the desired this compound. This selectivity is a key aspect of this synthetic strategy.

Utilization of 6-Bromophthalazin-1(2H)-one as a Key Intermediate

An alternative and widely used synthetic pathway employs 6-Bromophthalazin-1(2H)-one as a crucial intermediate. chemicalbook.comnih.gov3wpharm.com This method involves a two-step process. First, the keto group of 6-Bromophthalazin-1(2H)-one is converted into a better leaving group, typically a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step yields the 1-chloro-6-bromophthalazine intermediate mentioned previously.

In the second step, this intermediate is subjected to amination. The introduction of an amino group at the 1-position is accomplished by reacting the 1-chloro-6-bromophthalazine with an amine source. This sequential approach, starting from the more stable phthalazinone, provides a reliable and often high-yielding route to this compound.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound is highly dependent on the careful optimization of various reaction parameters. Control over solvents, temperature, and the use of catalytic systems are critical for maximizing product yield and purity.

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are pivotal in the amination of halogenated phthalazines. Polar aprotic solvents, such as dioxane, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), are often employed as they can effectively solvate the reagents and facilitate the substitution reaction.

Temperature control is equally important. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, the optimal temperature is carefully determined to balance reaction speed with selectivity. For instance, amination reactions are often conducted at elevated temperatures, sometimes exceeding 100°C, to drive the reaction to completion in a reasonable timeframe.

Catalytic Systems in Synthesis (e.g., Palladium-Catalyzed Reactions)

Modern synthetic organic chemistry frequently utilizes transition-metal catalysis to form carbon-nitrogen bonds, and the synthesis of aminophthalazines is no exception. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools. nih.govresearchgate.net These methods allow for the coupling of aryl halides (like 1-chloro-6-bromophthalazine) with amines under relatively mild conditions. rsc.org

A typical Buchwald-Hartwig amination system involves a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, RuPhos). rsc.orgmdpi.com The ligand plays a crucial role in facilitating the catalytic cycle. A base, such as sodium tert-butoxide or cesium carbonate, is also required to activate the amine. This catalytic approach can offer superior yields and functional group tolerance compared to traditional nucleophilic substitution methods. nih.gov

Below is a table summarizing representative conditions for a palladium-catalyzed amination:

ParameterCondition
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃
Solvent Dioxane
Temperature 90-110 °C

This table represents a typical set of conditions and may vary based on specific substrates and desired outcomes.

Microwave-Assisted Synthesis Protocols

To accelerate reaction times and often improve yields, microwave-assisted synthesis has been adopted for preparing this compound and related derivatives. mendeley.comnih.gov Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times from hours to minutes. mdpi.comnih.govarkat-usa.org

This technique is particularly effective for both the nucleophilic substitution and the palladium-catalyzed coupling reactions. nih.gov The sealed-vessel conditions in a microwave reactor allow for temperatures to be reached that are above the boiling point of the solvent, further accelerating the rate of reaction. This green chemistry approach often leads to cleaner reactions with fewer byproducts. nih.gov

Synthesis StepConventional Heating TimeMicrowave-Assisted Time
Amination4 - 12 hours15 - 60 minutes
Pd-Coupling6 - 24 hours20 - 90 minutes

This table provides a general comparison; actual times can vary.

Electrophilic Aromatic Substitution on the Phthalazine Core

The phthalazine ring system is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the aromatic system towards electrophilic aromatic substitution (EAS) reactions. However, the reactivity of the ring is modulated by the substituents present. In this compound, the primary amino group (-NH₂) at the 1-position is a potent activating group, directing electrophiles to the ortho and para positions. Conversely, the bromo group at the 6-position is a deactivating, yet ortho and para-directing substituent.

The directing effects of these two groups are antagonistic. The strong activating effect of the amino group would primarily dictate the position of substitution. However, the phthalazine nitrogen atoms significantly reduce the nucleophilicity of the adjacent carbon atoms. Therefore, electrophilic attack is most likely to occur on the benzo portion of the phthalazine system. Given the positions of the existing substituents, potential sites for electrophilic attack are the C-5 and C-7 positions. Predicting the major product would require experimental data, as the outcome depends on the specific electrophile and reaction conditions used. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Modification of the Amine Functionality

The primary amine at the C-1 position is a versatile functional handle for a variety of derivatization reactions, including acylation, sulfonylation, alkylation, and reductive amination.

The primary amino group of this compound readily undergoes N-acylation with acylating agents such as acyl chlorides and acid anhydrides to furnish the corresponding amides. researchgate.net These reactions are typically performed in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide byproduct. youtube.com The resulting amides are often stable, crystalline solids.

Similarly, sulfonylation of the primary amine can be achieved by reacting it with sulfonyl chlorides in the presence of a suitable base. This reaction yields sulfonamides, which are important structural motifs in medicinal chemistry.

Table 1: Examples of Acylation and Sulfonylation of this compound

Reagent Product Structure Product Name
Acetyl chloride N-(6-bromo-1-phthalazinyl)acetamide N-(6-bromophthalazin-1-yl)acetamide
Benzoyl chloride N-(6-bromo-1-phthalazinyl)benzamide N-(6-bromophthalazin-1-yl)benzamide
Methanesulfonyl chloride N-(6-bromo-1-phthalazinyl)methanesulfonamide N-(6-bromophthalazin-1-yl)methanesulfonamide

Note: The product structures are illustrative examples of the expected reaction products.

Direct N-alkylation of this compound with alkyl halides presents a potential route to secondary and tertiary amines. However, a significant challenge with the direct alkylation of primary amines is the propensity for over-alkylation, leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To favor mono-alkylation, reaction conditions can be optimized, for instance, by using a large excess of the primary amine. wikipedia.org

A more controlled and widely used method for the synthesis of secondary amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or a ketone to form an intermediate imine. wikipedia.orglibretexts.org This imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent. libretexts.org A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] being common choices. masterorganicchemistry.comnih.gov The choice of reducing agent can be critical; for example, sodium cyanoborohydride is effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com This method avoids the issue of over-alkylation and allows for the introduction of a wide range of substituents onto the amine nitrogen. masterorganicchemistry.com

Table 2: Reductive Amination of this compound with Various Carbonyl Compounds

Carbonyl Compound Reducing Agent Product Structure Product Name
Formaldehyde NaBH₃CN 6-bromo-N-methylphthalazin-1-amine 6-bromo-N-methylphthalazin-1-amine
Acetaldehyde NaBH(OAc)₃ 6-bromo-N-ethylphthalazin-1-amine 6-bromo-N-ethylphthalazin-1-amine
Acetone NaBH₄ 6-bromo-N-isopropylphthalazin-1-amine 6-bromo-N-isopropylphthalazin-1-amine

Note: The product structures are illustrative examples of the expected reaction products.

Chemical Reactivity and Derivatization of 6 Bromophthalazin 1 Amine

Palladium-Catalyzed Cross-Coupling Reactions

Role as a Building Block in Complex Molecule Synthesis

The presence of two reactive sites, the bromine atom and the amino group, allows for the sequential or simultaneous introduction of different functionalities. This makes 6-Bromophthalazin-1-amine a key starting material for the construction of more complex heterocyclic systems. The phthalazine (B143731) core itself can be further functionalized, leading to a vast chemical space for exploration.

Use in the Development of Bioactive Compounds

The phthalazine scaffold is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net By modifying the this compound core, chemists can design and synthesize novel molecules with potential therapeutic applications. For example, derivatives of this compound have been investigated as potential inhibitors of protozoan parasites. acs.orgnih.gov The ability to easily introduce various substituents allows for the fine-tuning of the pharmacological properties of the resulting compounds.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the 6-Bromophthalazin-1-amine molecule can be established.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the amine protons.

The protons on the phthalazine (B143731) ring system are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the substitution pattern, these protons would likely appear as a set of coupled multiplets. The amine (-NH₂) protons would be anticipated to present as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.5 - 8.5m-
Amine-H (NH₂)5.0 - 6.0br s-

Note: Predicted data based on analogous structures. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number of unique carbon atoms and to identify their chemical environment within the molecule. The spectrum for this compound is predicted to show distinct signals for each of the carbon atoms in the phthalazine core. The carbon atom attached to the bromine (C-6) would be expected at a lower field compared to the other aromatic carbons, while the carbon bearing the amine group (C-1) would also exhibit a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-Br115 - 125
Aromatic C-NH₂150 - 160
Other Aromatic C120 - 140

Note: Predicted data based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in establishing the connectivity between the adjacent aromatic protons on the phthalazine ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular framework by connecting different spin systems and identifying quaternary carbons. For instance, correlations from the amine protons to adjacent carbons in the phthalazine ring would provide key structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. The calculated exact mass for this compound (C₈H₆BrN₃) is a critical piece of data for its definitive identification.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₆BrN₃
Calculated Exact Mass222.9745
Ionization ModeESI+
Observed Ion [M+H]⁺223.9823

Note: The observed ion would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of a sample and confirming the identity of the main component.

A typical LC-MS analysis of a this compound sample would involve injecting the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column). The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. The eluent from the column is then introduced into the mass spectrometer.

The resulting chromatogram would indicate the purity of the sample, with the main peak corresponding to this compound. The mass spectrum of this peak would be recorded, and the observation of the expected molecular ion [M+H]⁺ would confirm the identity of the compound.

Table 4: Representative LC-MS Analytical Method Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Scan Rangem/z 100-500

This comprehensive analytical approach, combining various NMR and MS techniques, provides a robust and detailed characterization of the chemical compound this compound, ensuring its structural integrity and purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its molecular structure, which incorporates a primary aromatic amine, a C=N bond within the phthalazine ring system, aromatic C-H bonds, and a C-Br bond.

As a primary amine, this compound will display two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹ wpmucdn.comorgchemboulder.com. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group orgchemboulder.comlibretexts.org. The aromatic nature of the amine influences these absorptions to appear at slightly higher frequencies compared to aliphatic amines libretexts.org. Furthermore, a characteristic N-H bending (scissoring) vibration for primary amines is expected to be observed in the 1650-1580 cm⁻¹ range orgchemboulder.com. A broad N-H wagging band may also be present in the 910-665 cm⁻¹ region orgchemboulder.com.

The aromatic C-N stretching vibration is anticipated to produce a strong band between 1335-1250 cm⁻¹ orgchemboulder.comlibretexts.org. The spectrum will also feature absorptions corresponding to the phthalazine ring system, including C=C and C=N stretching vibrations within the aromatic structure, typically in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H out-of-plane bending vibrations will appear in the fingerprint region below 900 cm⁻¹. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, often between 600 and 500 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)
~3100 - 3000C-H StretchAromatic C-H
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1620 - 1450C=C and C=N StretchAromatic/Heteroaromatic Ring
1335 - 1250C-N StretchAromatic Amine
910 - 665N-H WagPrimary Amine (-NH₂)
Below 900C-H Out-of-plane BendAromatic C-H
600 - 500C-Br StretchAryl Halide

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of reaction products and for the subsequent assessment of their purity. For a basic compound like this compound, specific strategies are employed to achieve effective separation.

Flash column chromatography is a primary method for the purification of synthetic compounds. However, the purification of basic amines on standard silica (B1680970) gel presents a challenge due to the acidic nature of the silica surface, which can lead to strong, irreversible adsorption, peak tailing, and potential degradation of the compound biotage.com.

To overcome these issues, several strategies can be employed. One common approach is to modify the mobile phase by adding a small amount of a competing base, such as triethylamine (B128534) (Et₃N) or ammonia (B1221849) (in the form of ammonium (B1175870) hydroxide) biotage.com. This additive neutralizes the acidic silanol (B1196071) groups on the silica surface, preventing the basic amine product from binding too strongly and allowing for proper elution. An alternative and often more effective method is to use a different stationary phase, such as amine-functionalized silica or basic alumina (B75360) biotage.combiotage.com. These supports provide a less acidic environment, which is more compatible with basic compounds, often leading to better separation and recovery without the need for mobile phase modifiers biotage.com.

Table 2: Representative Flash Column Chromatography Conditions for this compound Purification

ParameterCondition 1 (Modified Mobile Phase)Condition 2 (Alternative Stationary Phase)
Stationary Phase Silica GelAmine-functionalized Silica
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 0-50%)Gradient of Ethyl Acetate in Hexane (e.g., 0-50%)
Additive 0.1 - 1% TriethylamineNone required
Elution Profile Improved peak shape and recovery compared to unmodified silica.Symmetrical peak shape and efficient elution.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. For basic amines like this compound, reversed-phase HPLC is the most commonly employed method biotage.com.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. To achieve good peak shape and retention for basic compounds, the pH of the mobile phase is a critical parameter. Operating at a high pH (alkaline conditions) ensures that the amine is in its neutral, free-base form biotage.com. In this state, the compound is more hydrophobic, leading to increased retention and better interaction with the C18 stationary phase, which enhances the probability of a successful separation biotage.com. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or triethylamine phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

ParameterDescription
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Aqueous Buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9)
Mobile Phase B Acetonitrile or Methanol
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at a relevant wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

Computational and Theoretical Studies

Quantum Chemical Calculations

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For aromatic heterocyclic compounds like 6-Bromophthalazin-1-amine, Density Functional Theory (DFT) is a commonly employed method to study their electronic and geometric structures. nih.govmdpi.com Such calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Molecular orbital (MO) theory is crucial for describing the electronic behavior of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

For phthalazine (B143731) derivatives, the HOMO is often localized on the aromatic rings, while the LUMO is situated on the phthalazine core. mdpi.com In the case of this compound, the presence of the bromine atom and the amine group would be expected to influence the energies and distributions of these frontier orbitals. The lone pairs of the amino group could contribute to the HOMO, potentially increasing its energy and making the compound more susceptible to electrophilic attack. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the phthalazine ring would influence the LUMO energy.

Theoretical calculations on related phthalazine derivatives have utilized methods like AM1, MNDO, and PM3 to determine quantum chemical parameters. osti.gov

Conformational Analysis and Tautomerism

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.govresearchgate.net For this compound, rotation around the C-N bond of the amine group is a key conformational freedom. Quantum chemical calculations can determine the preferred conformation by identifying the global minimum on the potential energy surface.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. This compound can potentially exist in tautomeric forms, specifically the amine and imine forms. The equilibrium between these tautomers is influenced by factors such as the solvent and the electronic nature of substituents. nih.gov

Studies on related phthalazine systems, such as phthalazin-1,4-diones and N-aminophthalimides, have explored their tautomeric relationships. nih.govfao.org It is known that the alkylation of phthalazinones can occur at either the nitrogen or oxygen atom, reflecting the lactam-lactim tautomerism. nih.gov While specific experimental or theoretical studies on the tautomerism of this compound were not found, the general principles suggest that the amine-imine tautomerism is a possibility that would significantly affect its chemical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Predictive Models for Derivative Activity

For phthalazine derivatives, 3D-QSAR studies have been successfully employed to develop predictive models for their anticancer activities. dntb.gov.uanih.gov These models often use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the biological activity with steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. dntb.gov.ua

For instance, 3D-QSAR models have been developed for phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. dntb.gov.uaekb.eg These models have shown good statistical significance, with high squared correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating their predictive power. dntb.gov.ua The insights gained from the contour maps generated in these studies can guide the design of new phthalazine derivatives with enhanced inhibitory activity. dntb.gov.ua

Development of Physicochemical Parameters

The development of robust QSAR models relies on the accurate calculation of various physicochemical parameters, also known as molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

For phthalazine derivatives, relevant physicochemical parameters would include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: Parameters like dipole moment, partial atomic charges, and HOMO/LUMO energies provide insights into the electronic aspects of the molecule.

Steric descriptors: Molar refractivity and other parameters related to the volume and shape of the molecule are important for understanding its interaction with a biological target.

Hydrophobic descriptors: The partition coefficient (logP) is a crucial parameter that describes the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The selection of appropriate descriptors is a critical step in QSAR model development and is often guided by the specific biological activity being studied.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand and a biological macromolecule, such as a protein or a nucleic acid. rsc.orgresearchgate.netnih.gov

Molecular docking predicts the preferred binding orientation of a ligand to a target protein, providing insights into the binding mode and the key interactions that stabilize the ligand-protein complex. ekb.egajchem-b.com This information is crucial for understanding the mechanism of action of a drug and for designing new molecules with improved binding affinity.

For phthalazine derivatives, molecular docking studies have been extensively used to investigate their binding to various cancer-related targets, including VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.govscienceopen.com These studies have revealed that phthalazine derivatives can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of these enzymes. nih.gov The binding scores obtained from docking simulations often correlate well with the experimentally observed biological activities. rsc.orgnih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction over time. rsc.orgresearchgate.netnih.gov By simulating the movements of atoms in the system, MD can assess the stability of the ligand-protein complex and provide information about the conformational changes that may occur upon ligand binding. rsc.orgnih.gov For phthalazine derivatives, MD simulations have been used to confirm the stability of their binding to targets like VEGFR-2. dntb.gov.uarsc.orgresearchgate.netnih.gov The analysis of the MD trajectory can provide valuable information on the binding free energy and the key residues involved in the interaction. dntb.gov.ua

Reaction Mechanism Elucidation via Computational Chemistry

While extensive computational studies have been conducted on the ligand-target interactions of phthalazine derivatives, specific research elucidating the reaction mechanisms for the synthesis of this compound via computational chemistry is not extensively documented in the available literature. However, the synthesis of this compound and its analogs typically involves well-established reaction types, such as nucleophilic aromatic substitution and palladium-catalyzed amination (Buchwald-Hartwig amination).

Computational chemistry offers powerful tools, such as Density Functional Theory (DFT), to investigate the intricate details of these reaction mechanisms. rsc.org Such studies can determine the structures of transition states, calculate activation energies, and predict the most favorable reaction pathways.

For a reaction like the Buchwald-Hartwig amination of a bromo-substituted phthalazine, a computational study would typically investigate the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the aminated product and regenerate the catalyst. researchgate.net These theoretical investigations can provide a deeper understanding of the factors influencing reaction efficiency and selectivity.

Coordination Chemistry of Phthalazin 1 Amine Derivatives

Ligand Design and Synthesis for Metal Complexation

The design and synthesis of phthalazin-1-amine-based ligands for metal complexation are pivotal for tuning the properties of the resulting metal complexes. The synthetic strategies often involve the modification of a brominated phthalazinone precursor. A prominent and effective method for the synthesis of aminophthalazinone derivatives is the palladium-catalyzed C-N bond formation, commonly known as the Buchwald-Hartwig amination. nih.gov

This approach has been successfully employed for the synthesis of 4-amino- and 4-polyaminophthalazinones. The process typically begins with the bromination of phthalazin-1(2H)-one. To enhance the reactivity and yield of the subsequent amination, the nitrogen of the amide group in the phthalazinone ring is often protected, for instance, by alkylation. The resulting N-substituted bromophthalazinone can then be subjected to a palladium-catalyzed coupling reaction with a variety of amines, including aliphatic, aromatic, and polyamines, to introduce the desired amino functionality. nih.gov The choice of the amine reactant is crucial as it dictates the coordination properties of the final ligand. For example, introducing additional donor atoms through the amine substituent can lead to polydentate ligands capable of forming more stable metal complexes.

A general synthetic scheme, based on the synthesis of 4-aminophthalazinone derivatives, can be proposed for 6-Bromophthalazin-1-amine based ligands. This would involve the initial synthesis of a di-brominated phthalazinone, followed by selective functionalization to introduce the amine group at the 1-position and retain the bromo group at the 6-position. The reactivity of the halogen substituent is dependent on its position on the phthalazine (B143731) ring. For instance, a chlorine atom at the 1-position of the phthalazine core is highly susceptible to nucleophilic substitution reactions, while a bromine atom at the 6-position is well-suited for transition-metal-catalyzed cross-coupling reactions. This differential reactivity can be exploited for the stepwise and controlled modification of the molecule.

Table 1: Key Reactions in the Synthesis of Aminophthalazinone Ligands

Reaction StepDescriptionReagents and Conditions
Bromination Introduction of a bromine atom onto the phthalazinone ring.Potassium tribromide
N-Alkylation Protection of the amide nitrogen to improve subsequent reaction yields.Alkyl halide (e.g., methyl iodide), base
Palladium-catalyzed Amination Formation of the C-N bond to introduce the amino group.Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand (e.g., BINAP), amine, base

Complexation with Transition Metal Ions (e.g., Cu(II))

Phthalazin-1-amine derivatives, with their multiple nitrogen donor sites, are excellent candidates for forming stable complexes with transition metal ions. The coordination properties of aminophthalazinones have been investigated, particularly with copper(II) ions. nih.gov These studies reveal that the nitrogen atoms of the phthalazine ring system and the exocyclic amino group are actively involved in the complexation of the metal ion.

The reaction of a phthalazin-1-amine derivative with a metal salt, such as copper(II) chloride (CuCl2), typically in a suitable solvent, leads to the formation of the corresponding metal complex. The stoichiometry of the resulting complex, i.e., the ligand-to-metal ratio, can vary depending on the specific ligand, the metal ion, and the reaction conditions. For instance, mass spectrometry studies on the complexation of a 4-aminophthalazinone derivative with CuCl2 have shown the formation of complexes with both 1:1 and 2:1 ligand-to-metal ratios. nih.gov

In the solid state, the coordination geometry around the central metal ion is influenced by the nature of the ligand and any counter-ions present. For example, a copper(II) complex with a tridentate aminophthalazinone ligand was found to have a five-coordinate, strongly distorted square pyramidal geometry. In this complex, the Cu(II) ion is coordinated by three nitrogen atoms from the ligand and two chloride anions. nih.gov This demonstrates the ability of these ligands to form stable, multi-coordinate complexes with transition metals.

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes of phthalazin-1-amine derivatives relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for investigating the formation and stoichiometry of metal complexes in solution. By analyzing the mass-to-charge ratio of the ions, it is possible to identify the different complex species present, such as mononuclear or dinuclear complexes, and to determine the number of ligands and counter-ions associated with the metal center. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the functional groups in the ligand upon complexation can indicate which atoms are involved in bonding with the metal. For instance, a shift in the stretching frequency of the C=N bond within the phthalazine ring or the N-H bonds of the amine group would suggest their involvement in coordination.

UV-Vis Spectroscopy: Electronic absorption spectroscopy in the ultraviolet and visible regions can provide insights into the electronic structure of the metal complexes. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π-π* and n-π*) and d-d transitions of the metal ion. The position and intensity of these bands can be influenced by the coordination environment of the metal ion. mdpi.com Time-dependent UV-Vis spectroscopy can also be used to study the stability of the complexes in solution over time. mdpi.com

Table 2: Spectroscopic Data for a Representative Cu(II)-Aminophthalazinone Complex

TechniqueObservationInterpretation
ESI-MS Peaks corresponding to [L+Cu+Cl]+ and [2L+Cu]+Formation of 1:1 and 2:1 ligand-to-metal complexes in solution. nih.gov
X-ray Crystallography Five-coordinate Cu(II) centerDistorted square pyramidal geometry with coordination to three nitrogen atoms of the ligand and two chloride ions. nih.gov

Theoretical Studies of Metal-Ligand Interactions

DFT calculations can be used to:

Optimize Geometries: Predict the most stable three-dimensional structure of the metal complexes, which can then be compared with experimental data from X-ray crystallography.

Analyze Electronic Structure: Investigate the distribution of electron density and the nature of the molecular orbitals involved in the metal-ligand bonds. This can help to quantify the degree of covalent and electrostatic character in the bonds.

Calculate Spectroscopic Properties: Simulate spectroscopic data, such as IR and UV-Vis spectra, to aid in the interpretation of experimental results.

Determine Bonding Energies: Calculate the strength of the interaction between the metal ion and the ligand, providing a quantitative measure of the stability of the complex.

For transition metal complexes with nitrogen-containing heterocyclic ligands, the interaction is typically a combination of sigma (σ) donation from the nitrogen lone pairs to the metal d-orbitals and, in some cases, pi (π) back-donation from the metal d-orbitals to the π* orbitals of the ligand. The presence of the bromine atom on the phthalazine ring in this compound could influence the electronic properties of the ligand through inductive and resonance effects, which in turn would affect the strength and nature of the metal-ligand bond. Theoretical studies could precisely quantify these effects.

Computational screening of transition metal complexes is an emerging approach to rationally design new complexes with desired properties, such as specific catalytic activity or photophysical behavior. chemrxiv.org Such an approach could be applied to complexes of this compound to explore their potential applications.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

One-Pot Syntheses: Investigating multi-component reactions where the phthalazine (B143731) core is constructed and functionalized in a single synthetic operation. This approach, often based on a [3+2+1] three-component strategy, can significantly improve synthetic efficiency and align with the principles of green chemistry. nih.gov

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scale-up of the synthesis of 6-Bromophthalazin-1-amine.

Catalytic C-H Activation: Exploring direct C-H functionalization of simpler phthalazine precursors to introduce the bromo and amino groups would represent a significant advancement over traditional methods that often require pre-functionalized starting materials.

A related compound, 4-(Aminomethyl)-6-bromophthalazin-1(2H)-one, has been synthesized, suggesting the feasibility of manipulating the phthalazine core. acs.org The synthesis of N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromophthalazin-1-amine also points to established methods for creating derivatives. acs.org

Advanced Functionalization Techniques

The bromine atom and the primary amine group on this compound are prime handles for a variety of chemical modifications, allowing for the generation of diverse libraries of compounds. Future research should explore advanced functionalization techniques to fully exploit this potential.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These can be used to introduce a variety of substituents at the 6-position, including aryl, heteroaryl, and alkyl groups. The amination of bromophthalazinones has been successfully demonstrated, providing a precedent for this approach. researchgate.net

Functionalization of the Amino Group: The primary amine at the 1-position can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions to introduce diverse functionalities. This allows for the exploration of a wide chemical space and the generation of derivatives with tailored properties.

Regioselective Metalation: Techniques such as directed ortho-metalation could be employed for the regioselective functionalization of other positions on the phthalazine ring, further increasing the structural diversity of the resulting compounds. ku.dk

Functionalization SitePotential ReactionsIntroduced Moieties
6-Bromo Position Suzuki CouplingAryl, Heteroaryl
Stille CouplingAlkyl, Vinyl, Aryl
Heck ReactionAlkenes
Buchwald-Hartwig AminationAmines, Anilines
1-Amino Group AcylationAmides
AlkylationSecondary and Tertiary Amines
Reductive AminationSubstituted Amines
Condensation ReactionsImines, Schiff bases

Exploration of New Biological Targets and Mechanisms (in vitro)

The phthalazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov Future in vitro studies on this compound and its derivatives should aim to identify novel biological targets and elucidate their mechanisms of action.

Kinase Inhibition: Many phthalazine derivatives are known to be potent kinase inhibitors. researchgate.net Screening of this compound analogs against a panel of kinases, such as VEGFR-2, could identify new anticancer agents. tandfonline.comrsc.orgrsc.org

Enzyme Inhibition: Phthalazines have been shown to inhibit other enzymes like phosphodiesterases (PDEs) and poly(ADP-ribose) polymerase (PARP). researchgate.net Investigating the inhibitory activity of this compound derivatives against these and other relevant enzymes could lead to treatments for a variety of diseases.

Antimicrobial Activity: Given that some phthalazine derivatives show antimicrobial and antifungal properties, screening new analogs against a panel of pathogenic bacteria and fungi is a promising research avenue. ekb.eg

Potential Biological TargetTherapeutic Area
Kinases (e.g., VEGFR-2, EGFR)Oncology
Phosphodiesterases (PDEs)Inflammation, Neurological Disorders
Poly(ADP-ribose) polymerase (PARP)Oncology
Microbial EnzymesInfectious Diseases

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space accessible from the this compound scaffold, the integration of high-throughput screening (HTS) and combinatorial chemistry will be essential.

Solid-Phase Synthesis: Developing a solid-phase synthesis strategy for this compound derivatives would facilitate the rapid generation of large compound libraries. youtube.com This involves attaching the phthalazine core to a solid support and then performing a series of reactions to introduce diversity.

Library Design and Synthesis: The principles of combinatorial chemistry can be applied to systematically vary the substituents at the 1- and 6-positions, creating focused libraries of compounds for screening against specific biological targets. youtube.com

High-Throughput Screening: These libraries can then be subjected to HTS assays to rapidly identify "hit" compounds with desired biological activities. nih.gov This approach accelerates the early stages of drug discovery.

Computational Driven Design of Next-Generation Phthalazine Analogs

Computational chemistry and molecular modeling can play a pivotal role in guiding the design of next-generation phthalazine analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, computational methods can be used to build quantitative structure-activity relationship (QSAR) models to understand the relationship between the chemical structure of the compounds and their biological activity.

Molecular Docking: Docking studies can be used to predict the binding modes of this compound derivatives to their biological targets, providing insights into the key interactions that are responsible for their activity. nih.gov This information can then be used to design new analogs with improved binding affinity.

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds before they are synthesized. rsc.org This helps to prioritize the synthesis of compounds with favorable drug-like properties.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable scaffold for the discovery of new medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromophthalazin-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of brominating agents. For example, using NBS (N-bromosuccinimide) under inert atmospheres improves regioselectivity . Optimize yields by monitoring reaction progress via TLC and adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄).

Q. How can researchers validate the purity of this compound using analytical techniques?

  • Methodological Answer: Combine orthogonal methods:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% by area normalization) .
  • ¹H/¹³C NMR : Confirm absence of residual solvents (e.g., DMSO-d₆ at δ 2.50 ppm) and verify bromine substitution via coupling patterns (e.g., aromatic protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 212.05 .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer: Dissolve in DMSO or DMF for stock solutions (10 mM). Store lyophilized powder at 2–8°C in amber vials to prevent photodegradation. Avoid aqueous buffers unless stabilized with 0.1% TFA .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the bromine site. Experimentally, compare Suzuki-Miyaura coupling rates with para-substituted aryl boronic acids. Steric hindrance from the phthalazine ring reduces reactivity with bulky partners (e.g., 2,6-dimethylphenylboronic acid), while electron-withdrawing groups on the boronic acid enhance oxidative addition .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

  • Methodological Answer:

  • Reproducibility Checks : Standardize catalyst pre-treatment (e.g., degassing protocols).
  • In Situ Monitoring : Use IR spectroscopy to track intermediate formation (e.g., Pd-Br stretching at 450 cm⁻¹).
  • Control Experiments : Compare results with halogen-free analogues to isolate bromine’s role .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors).
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values from enzyme assays. Validate predictions with in vitro testing against HEK-293 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromophthalazin-1-amine
Reactant of Route 2
6-Bromophthalazin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.